2-Chloro-1,1,1,2-tetrafluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

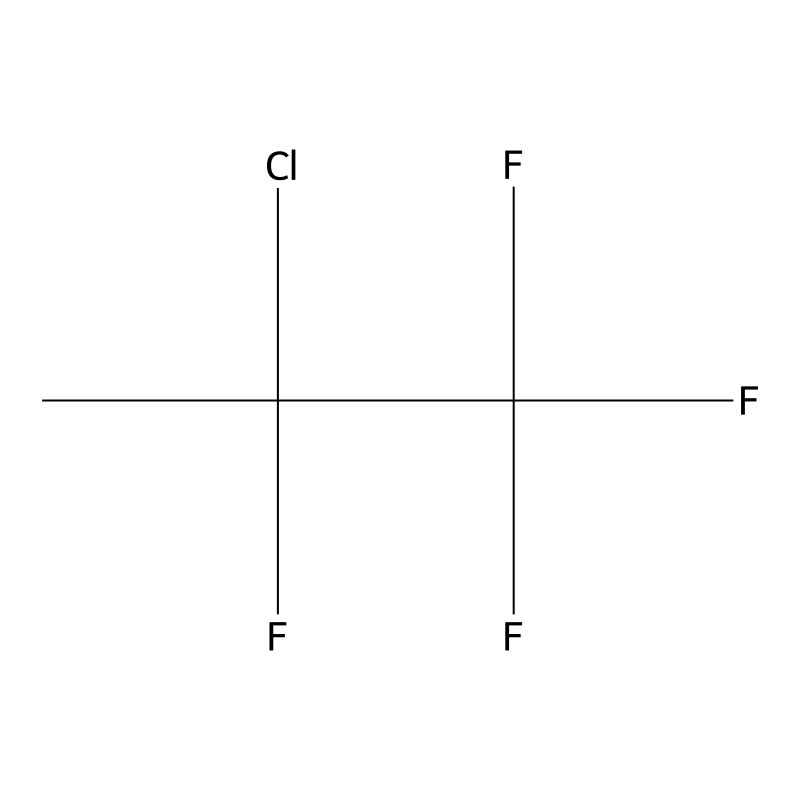

2-Chloro-1,1,1,2-tetrafluoropropane, also known as HCFC-244bb, is a colorless, nonflammable gas that belongs to the class of hydrofluorocarbons. Its molecular formula is with a molecular weight of approximately 136.476 g/mol. This compound features a tetrafluorinated propyl backbone with one chlorine atom substituting a hydrogen atom, making it distinct in its chemical properties and applications .

The compound is characterized by its stability under normal conditions but can react violently with strong reducing agents and oxidizing agents, especially under extreme temperatures . It is primarily used in industrial applications and scientific research settings.

The chemical reactivity of 2-chloro-1,1,1,2-tetrafluoropropane includes several notable reactions:

- Dehydrofluorination: Under specific conditions, this compound can undergo selective dehydrofluorination to form 2-chloro-3,3,3-trifluoropropene. This reaction typically utilizes catalysts such as aluminum fluoride .

- Chlorination and Fluorination: The synthesis of 2-chloro-1,1,1,2-tetrafluoropropane involves a two-step process. Initially, 1,2-dichloro-2-fluoropropane is chlorinated in the presence of chlorine and light to produce an intermediate. This intermediate is then fluorinated using hydrogen fluoride in the presence of a catalyst .

The synthesis of 2-chloro-1,1,1,2-tetrafluoropropane can be achieved through the following methods:

- Chlorination Reaction:

- Reacting 1,2-dichloro-2-fluoropropane with chlorine under light irradiation to produce 1,1,1,2-tetrachloro-2-fluoropropane.

- Fluorination Reaction:

These processes are designed to be economically efficient for industrial production.

2-Chloro-1,1,1,2-tetrafluoropropane has several applications:

- Refrigerants: It is utilized as a refrigerant in various cooling systems due to its favorable thermodynamic properties.

- Solvents: The compound serves as a solvent in chemical processes and applications requiring non-flammable solvents.

- Intermediate in Organic Synthesis: It is used as an intermediate in the synthesis of other fluorinated compounds and materials .

Studies have shown that 2-chloro-1,1,1,2-tetrafluoropropane interacts with various catalysts during chemical transformations. For instance:

- The use of nanoscopic aluminum fluoride catalysts has been reported to facilitate selective reactions involving this compound.

- Interaction with strong reducing agents can lead to violent reactions; hence careful handling and specific conditions are required during its use .

Several compounds share structural similarities with 2-chloro-1,1,1,2-tetrafluoropropane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-1,2-difluoroethane | Less fluorinated; used as a refrigerant | |

| 3-Chloro-3,3-difluoropropene | More reactive; used in organic synthesis | |

| 2-Chloro-3,3-difluoropropene | Intermediate for producing other fluorinated compounds | |

| 2-Chloro-3-trifluoromethylpropene | Higher reactivity; used in specialized chemical syntheses |

Uniqueness: The uniqueness of 2-chloro-1,1,1,2-tetrafluoropropane lies in its balance of stability and reactivity along with its specific applications as a refrigerant and solvent. Its structure allows for selective transformations that are not as readily achievable with other similar compounds.

XLogP3

GHS Hazard Statements

H280 (100%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Compressed Gas

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.